Propanediol, methyl-
Description
Propanediol, methyl- refers to a class of organic compounds derived from propanediol (C₃H₈O₂) by substituting one or more hydrogen atoms with a methyl (-CH₃) group. The term encompasses isomers such as 2-methyl-1,3-propanediol and 3-(1-hydroxycyclohexyl)-2-methyl-1,2-propanediol, depending on the position of the methyl substituent . These compounds are characterized by two hydroxyl (-OH) groups and a methyl group, which influence their physical and chemical properties, including polarity, solubility, and reactivity. For example, 2-methyl-2-nitro-1,3-propanediol (CAS 5134) demonstrates modified reactivity due to the electron-withdrawing nitro group adjacent to the hydroxyl groups . Methyl-substituted propanediols are utilized in industrial and cosmetic applications, such as solvents, polymer precursors, and humectants, owing to their tunable hydrophilicity and stability .
Structure
3D Structure
Properties
CAS No. |
799775-81-8 |
|---|---|
Molecular Formula |
C4H10O2 |
Molecular Weight |
90.12 g/mol |
IUPAC Name |
butane-2,2-diol |
InChI |
InChI=1S/C4H10O2/c1-3-4(2,5)6/h5-6H,3H2,1-2H3 |
InChI Key |
GZSSFSARCMSPPW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(O)O |
Origin of Product |
United States |
Preparation Methods
Acrolein-Based Cyclic Process with Recycling
This method leverages acrolein and aliphatic diols to iteratively enrich MPD through a closed-loop system.
- Acetal Formation : Acrolein reacts with an aliphatic diol (3–7 carbons) under conventional conditions to form a cyclic acetal.
- Hydroformylation : The acetal undergoes hydroformylation using a rhodium complex catalyst, producing linear and branched aldehydes.
- Hydrogenation/Hydrolysis : Aldehydes are hydrogenated and hydrolyzed to yield 1,4-butanediol, MPD, and byproduct diols.
- Separation : MPD and byproduct diols are isolated from 1,4-butanediol.
- Recycling : The diol mixture is recycled to acetal formation, progressively increasing MPD purity.
| Parameter | Conditions | Outcome |
|---|---|---|
| Hydroformylation Pressure | 105 psig (1.47 moles diol mixture) | Linear:branched ratio = 0.67 |
| Recycling Cycles | 15 cycles | MPD purity >75% |
| Extended Recycling | 25 cycles | MPD purity >99.8% |
| Catalyst | Rhodium complex | Enables selective hydroformylation |
- Initial Step : Acrolein reacts with 1,3-butanediol to form an acetal.
- Hydroformylation : CO/H₂ (1:1 ratio) at 95°C and 105 psig yields aldehydes with a linear:branched ratio of 0.67.
- Recycling : After 25 cycles, MPD dominates the diol feed, enabling high-purity separation.
Allyl Alcohol-Based Process from Glycerol
This route utilizes glycerol dehydration to allyl alcohol, followed by hydroformylation and reduction.
- Glycerol Dehydration : Glycerol is dehydrated under controlled conditions to allyl alcohol.
- Hydroformylation : Allyl alcohol undergoes hydroformylation using a rhodium-diphosphine catalyst.
- Reduction : The resulting aldehyde (2-methyl-3-hydroxypropanaldehyde) is reduced to MPD.
| Parameter | Conditions | Outcome |
|---|---|---|
| Dehydration Temperature | 250–400°C (preferably 280–350°C) | Allyl alcohol synthesis |
| Catalyst (Dehydration) | Ni/Al₂O₃, Co-Mo/Al₂O₃, or Pd/Al₂O₃ | Selective dehydration to allyl alcohol |
| Hydroformylation Catalyst | Rhodium complex with diphosphine ligand (bite angle ≤90°) | High selectivity for branched aldehyde |
| Reduction Step | Hydrogenation of aldehyde to MPD | Final product: MPD |
- Glycerol Dehydration : At 280–350°C with Ni/Al₂O₃, glycerol yields allyl alcohol instead of acrolein.
- Hydroformylation : Rhodium-diphosphine catalyst (bite angle 75–90°) converts allyl alcohol to branched aldehyde.
- Reduction : Aldehyde is hydrogenated to MPD, with minimal byproducts.
Comparison of Methods
| Factor | Acrolein-Based Process | Allyl Alcohol-Based Process |
|---|---|---|
| Starting Material | Acrolein and aliphatic diol | Glycerol |
| Catalyst | Rhodium complex | Rhodium-diphosphine (bite angle ≤90°) |
| Purity Achievement | >99.8% MPD after 25 cycles | Direct synthesis from allyl alcohol |
| Industrial Scalability | High (closed-loop recycling) | Moderate (requires glycerol dehydration control) |
| Byproduct Management | Recycled diols minimize waste | Limited byproducts due to selective catalysts |
Research Findings and Challenges
-
- Acrolein Method : Higher hydroformylation pressure reduces linear:branched ratios, favoring MPD.
- Allyl Alcohol Method : Glycerol dehydration must avoid acrolein formation, achieved via catalyst selection (e.g., Ni/Al₂O₃).
-
- The acrolein-based method’s recycling reduces feedstock costs but requires extended processing cycles.
- The allyl alcohol route depends on glycerol availability and dehydration catalyst efficiency.
Chemical Reactions Analysis
Types of Reactions:
Hydrogenation: The compound can be hydrogenated to produce various diols.
Common Reagents and Conditions:
Oxidative Esterification: Uses molecular oxygen and titania-supported gold-palladium catalysts.
Hydrogenation: Involves the use of copper zinc oxide hydrogenation catalysts.
Major Products Formed:
Methyl 3-hydroxypropionate: Formed during oxidative esterification.
1,4-Butanediol and 2-methyl-1,3-propanediol: Formed during hydrogenation.
Scientific Research Applications
Industrial Applications
1. Polymer and Coating Industries
- Polyester Resins : MPDiol serves as a monomer in the production of high solids polyester resins. Research indicates that substituting neopentyl glycol with MPDiol enhances flexibility and reduces crystallinity in the final product, which is beneficial for applications requiring durable coatings .
- Coatings and Adhesives : Due to its unique structure, MPDiol improves the performance characteristics of coatings, making them more weather-resistant and flexible. It is also used in formulating adhesives where enhanced adhesion properties are required .
2. Cosmetic Formulations
- Moisturizers and Solvents : MPDiol is utilized in cosmetics as a moisturizing agent and solvent. It has been reported to enhance the penetration of active ingredients through the skin, which is crucial for effective topical treatments .
- Safety Profile : Studies have shown that MPDiol has a low potential for skin irritation and sensitization, making it suitable for use in personal care products .
Ecotoxicological Considerations
Research on the environmental impact of MPDiol reveals that it is inherently biodegradable with minimal ecotoxicological risks. Toxicity studies indicate low acute toxicity across various species, supporting its classification as a safe compound for industrial use .
Case Studies
Case Study 1: Polyester Coating Performance
A study evaluated the performance of polyester coatings made with MPDiol compared to traditional formulations. The results demonstrated improved flexibility and adhesion properties in coatings formulated with MPDiol, highlighting its advantages over conventional glycols such as neopentyl glycol .
Case Study 2: Cosmetic Penetration Enhancement
In an in vitro study, MPDiol was tested for its ability to enhance the skin absorption of estradiol. Results showed that formulations containing MPDiol significantly increased drug absorption compared to controls, indicating its potential as an effective penetration enhancer in topical formulations .
Data Tables
| Application Area | Specific Use | Benefits |
|---|---|---|
| Polymer Industry | High solids polyester resins | Improved flexibility, reduced crystallinity |
| Coatings | Protective coatings | Enhanced weather resistance |
| Cosmetics | Moisturizers | Enhanced penetration of active ingredients |
| Ecotoxicological Parameter | Result |
|---|---|
| Acute Toxicity | Low toxicity across species |
| Biodegradability | Inherently biodegradable |
| Skin Irritation | Minimal irritation observed |
Mechanism of Action
Propanediol, methyl- primarily acts as a solvent, enhancing the absorption and efficacy of other ingredients in formulations. It works by distributing ingredients evenly and boosting the action of preservatives . In microbial biosynthesis, it involves key enzymes such as l-fucose/rhamnose isomerase, l-fuculokinase/rhamnulokinase, and propanediol oxidoreductase .
Comparison with Similar Compounds
1,2-Propanediol (Propylene Glycol)
1,3-Propanediol
- Structure : Hydroxyl groups at C1 and C3 positions.
- Reactivity : Both hydroxyl groups are primary, enabling symmetrical ester/ether formation with carboxylic acids or isocyanates .
- Applications : Key component in biodegradable polymers (e.g., polytrimethylene terephthalate) and cosmetics (e.g., Zemea® Propanediol) .
Glycerol (1,2,3-Propanetriol)
Ethylene Glycol
- Structure : Two hydroxyl groups on a two-carbon chain.
- Applications : Antifreeze and polyester production.
Physicochemical Properties
Solvent Efficiency
- 1,2-Propanediol : Effective in deep eutectic solvents (DES) for glycerol separation in biodiesel purification. A ChCl:1,2-propanediol (1:3) DES reduces glycerol content to 0.18% in palm oil biodiesel .
- 1,3-Propanediol : Superior in micellar extraction (LCE process) for bioactive compounds due to low toxicity and high solvation power .
Cosmetic Formulations
Reaction Selectivity
- 1,2-Propanediol : Catalytic hydrogenation of acetol yields 93.4% selectivity for 1,2-propanediol, but mass transfer limitations reduce selectivity to 80% in industrial reactors .
- Methyl-Propanediols : Enhanced steric hindrance (e.g., 2-methyl groups) slows acetylenide formation in reactions with metal salts .
Biological Activity
Introduction
Propanediol, methyl- (2-methyl-1,3-propanediol) is a chemical compound with diverse applications in various fields, including pharmaceuticals, cosmetics, and polymers. This article explores its biological activity, highlighting its biochemical properties, safety assessments, and relevant case studies.
Molecular Structure and Characteristics
- Chemical Formula : C4H10O2
- Molecular Weight : 90.12 g/mol
- CAS Number : 105-62-4
Propanediol, methyl- is a colorless liquid that is hygroscopic and soluble in water and organic solvents. It has a low potential for bioaccumulation due to its high water solubility and negative log value (-0.6) .
Enzymatic Reactions
Research indicates that propanediol, methyl- can serve as a substrate in various enzymatic reactions. For instance, studies have shown its role in the metabolic pathways of certain microorganisms. The operon responsible for the production of 1,3-propanediol in Clostridium butyricum has been characterized, revealing that enzymes such as glycerol dehydratase are involved in its biosynthesis .
Table 1: Enzyme Activity of Glycerol Dehydratase and 1,3-PD Dehydrogenase
| Strain/Condition | Glycerol Dehydratase (units·mg⁻¹ protein) | 1,3-PD Dehydrogenase (units·mg⁻¹ protein) |
|---|---|---|
| E. coli Δ adhE (pIMP1) on glucose | <0.01 | <0.005 |
| E. coli Δ adhE (pSPD5) on glycerol | 0.36 ± 0.11 | 0.3 ± 0.07 |
| + S-Adenosylmethionine | 0.92 ± 0.28 | - |
| + Coenzyme B12 | 0.35 ± 0.14 | - |
This table summarizes the enzymatic activity associated with propanediol metabolism under different conditions.
Toxicological Profile
The safety assessment of propanediol, methyl- indicates low toxicity levels across various exposure routes:
- Acute Oral Toxicity : LD50 > 5000 mg/kg in rats.
- Acute Dermal Toxicity : LD50 > 2000 mg/kg in rabbits.
- Skin Irritation : Not a skin irritant.
- Eye Irritation : Not an eye irritant.
- Skin Sensitization : Not a skin sensitizer .
These findings suggest that propanediol, methyl- poses minimal risk when handled according to safety guidelines.
Applications in Industry
Propanediol, methyl- is utilized in several industrial applications due to its biological activity:
- Cosmetics : Acts as an emulsifying agent and solvent in formulations.
- Pharmaceuticals : Used as a stabilizing agent for various drug formulations.
- Polymer Production : Serves as a monomer for synthesizing bio-based polyesters .
Case Study 1: Use in E-Cigarettes
A study evaluated the impact of propanediol, methyl- when used in e-cigarette formulations. It was found to contribute to the aerosol generation without significant adverse respiratory effects . This highlights its potential for safe use in consumer products.
Case Study 2: Bio-Based Polyesters
Research on bio-based poly(propylene furandicarboxylate) copolyesters demonstrated that incorporating propanediol, methyl- altered thermal properties and gas barrier characteristics significantly . This suggests its utility in enhancing material performance.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
